molecular formula C20H22ClN3O3 B3937143 2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride

Cat. No.: B3937143
M. Wt: 387.9 g/mol
InChI Key: FRLQFKOOPQXOGS-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrimido[1,2-a]benzimidazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride typically involves multi-step organic reactions. The starting materials often include substituted benzimidazoles and pyrimidines, which undergo condensation reactions under controlled conditions. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

The potential medicinal applications of this compound could include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent. Further research is needed to confirm these activities and understand the underlying mechanisms.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities.

    Pyrimidine derivatives: Often used in pharmaceuticals for their antiviral and anticancer properties.

Uniqueness

What sets 2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its dual aromatic systems and heterocyclic core make it a versatile compound for various applications.

Properties

IUPAC Name

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3.ClH/c1-25-14-8-9-19(26-2)15(12-14)18(24)13-23-17-7-4-3-6-16(17)22-11-5-10-21-20(22)23;/h3-4,6-9,12H,5,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLQFKOOPQXOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CN2C3=CC=CC=C3N4C2=NCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride
Reactant of Route 2
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride
Reactant of Route 3
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride
Reactant of Route 4
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride
Reactant of Route 5
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride

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